![molecular formula C20H17N7O2 B2486944 N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1215390-94-5](/img/structure/B2486944.png)
N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17N7O2 and its molecular weight is 387.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H17N7O2
- Molecular Weight : 389.40 g/mol
- CAS Number : 50787741
- Chemical Structure : The compound features a triazoloquinoxaline scaffold, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. The following sections summarize key findings regarding its pharmacological effects.
Antidepressant Activity
Research indicates that compounds within the triazolo[4,3-a]quinoxaline class exhibit antidepressant-like effects. In a study utilizing the Porsolt's behavioral despair model in rats, several derivatives demonstrated reduced immobility, suggesting potential as rapid-acting antidepressants. The optimal activity was associated with specific substitutions on the triazoloquinoxaline structure .
Adenosine Receptor Interaction
The compound shows significant binding affinity for adenosine receptors A1 and A2. For instance, derivatives from this class have been shown to act as antagonists at these receptors, inhibiting the binding of tritiated CHA (N6-cyclohexyladenosine) and NECA (5'-N-ethylcarboxamidoadenosine). This interaction may underlie some of the observed pharmacological effects, including modulation of cAMP levels in various tissues .
Anticancer Properties
Recent studies highlight the anticancer potential of triazoloquinoxaline derivatives. For example:
- Compounds have been tested against human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), HepG2 (liver cancer), and HCT116 (colorectal cancer). Some derivatives exhibited low-micromolar cytotoxicity and were identified as potent DNA intercalators and topoisomerase II inhibitors .
- A specific derivative was noted for its ability to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2 .
Research Findings and Case Studies
Study | Findings |
---|---|
Ezzat et al. | Developed A2B adenosine receptor antagonists with significant cytotoxic activity against MDA-MB-231 cells. |
El-Adl et al. | Evaluated anti-proliferative activities against HepG2 and HCT116 cells; identified compounds as effective DNA intercalators. |
Recent Investigations | Highlighted compounds' ability to arrest the cell cycle at G2/M phase and induce apoptosis in various cancer lines. |
科学研究应用
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exhibit promising antimicrobial properties. For instance, derivatives of triazoloquinoxaline have been studied for their antibacterial and antifungal activities. In one study, compounds demonstrated significant inhibition against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that modifications to the triazole and quinoxaline structures can enhance activity against various microorganisms .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazoloquinoxaline derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Studies have shown that modifications in the chemical structure can lead to improved selectivity and potency against specific cancer types, making them suitable candidates for further development as anticancer agents .
Inhibitory Effects on Enzymes
Molecular docking studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico studies suggest that the compound could be optimized for anti-inflammatory purposes, highlighting its potential therapeutic applications in treating inflammatory diseases .
Material Science
Fluorescent Properties
Compounds with similar structural motifs have been explored for their photophysical properties. The presence of the cyanophenyl group in this compound may impart unique fluorescent characteristics that can be harnessed in developing fluorescent probes or sensors for biological applications .
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the triazole and quinoxaline rings followed by acetamide formation. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
Case Studies
属性
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c1-25(2)18-19-24-26(12-17(28)22-14-9-7-13(11-21)8-10-14)20(29)27(19)16-6-4-3-5-15(16)23-18/h3-10H,12H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRHLUZHVXPOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。